molecular formula C9H5ClN2O2 B1580705 2-Chloro-8-nitroquinoline CAS No. 4225-86-9

2-Chloro-8-nitroquinoline

Cat. No. B1580705
CAS RN: 4225-86-9
M. Wt: 208.6 g/mol
InChI Key: RVJHLZFALCBCIW-UHFFFAOYSA-N
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Description

2-Chloro-8-nitroquinoline, also known as 2-chloro-1-nitrobenzene, is an aromatic organic compound that is used in the synthesis of various organic compounds and in scientific research. It is a colorless liquid with a sweet, pungent odor and is highly flammable. 2-Chloro-8-nitroquinoline has a wide range of applications in the chemical industry, such as in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used in the production of rubber and plastics. In addition, 2-Chloro-8-nitroquinoline has been used as an intermediate in the synthesis of various other organic compounds.

Scientific Research Applications

Quinoline is a nitrogen-based heterocyclic aromatic compound with the chemical formula C9H7N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

One of the synthesized derivatives of quinoline, 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime, showed potent antimalarial activity compared with chloroquine as standard .

Quinoline and its derivatives, including “2-Chloro-8-nitroquinoline”, have a wide range of applications in medicinal and industrial chemistry . Here are some additional applications of quinoline derivatives:

  • Anticancer Activity : Quinoline derivatives have shown potential in anticancer activity . They can interact with DNA and RNA of cancer cells, inhibiting their replication and growth .

  • Antioxidant Activity : Quinoline compounds can act as antioxidants, neutralizing harmful free radicals in the body . This can help prevent various diseases related to oxidative stress .

  • Anti-inflammatory Activity : Some quinoline derivatives have anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body .

  • Antimalarial Activity : Quinoline-based drugs have been used in the treatment of malaria . For example, a synthesized derivative of quinoline showed potent antimalarial activity compared with chloroquine .

  • Antimicrobial Activity : Quinoline derivatives can inhibit the growth of various bacteria and fungi . This makes them useful in the development of new antimicrobial drugs .

  • Antituberculosis Activity : Some quinoline compounds have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

Quinoline and its derivatives, including “2-Chloro-8-nitroquinoline”, have a wide range of applications in medicinal and industrial chemistry . Here are some additional applications of quinoline derivatives:

  • Anticancer Activity : Quinoline derivatives have shown potential in anticancer activity . They can interact with DNA and RNA of cancer cells, inhibiting their replication and growth .

  • Antioxidant Activity : Quinoline compounds can act as antioxidants, neutralizing harmful free radicals in the body . This can help prevent various diseases related to oxidative stress .

  • Anti-inflammatory Activity : Some quinoline derivatives have anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, reducing inflammation in the body .

  • Antimalarial Activity : Quinoline-based drugs have been used in the treatment of malaria . For example, a synthesized derivative of quinoline showed potent antimalarial activity compared with chloroquine .

  • Antimicrobial Activity : Quinoline derivatives can inhibit the growth of various bacteria and fungi . This makes them useful in the development of new antimicrobial drugs .

  • Antituberculosis Activity : Some quinoline compounds have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .

properties

IUPAC Name

2-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJHLZFALCBCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312862
Record name 2-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-nitroquinoline

CAS RN

4225-86-9
Record name 2-Chloro-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4225-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 263744
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4225-86-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Conc. H2SO4 was added slowly to 2-chloroquinoline (1.0 g, 6.13 mmol), followed by portionwise addition of potassium nitrate (800 mg, 7.97 mmol) at 0° C. The mixture was allowed to warm to room temperature overnight. After completion of the reaction (monitored by TLC and HPLCMS), the solution was poured slowly over ice, and the precipitate was extracted with EtOAc. The organic phase was washed with brine and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/EtOAC (17:3) as the eluent to give the title compound (450 mg, 38%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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